molecular formula C20H17FN2OS B2576362 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223820-47-0

1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2576362
CAS RN: 1223820-47-0
M. Wt: 352.43
InChI Key: MGNRUMAEIHDYKE-UHFFFAOYSA-N
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Description

Compounds with structures similar to “1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione” often belong to a class of organic compounds known as heterocycles . These compounds contain one or more atoms (usually nitrogen, oxygen, or sulfur) in a ring structure . They are widely used in medicinal chemistry to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of such compounds is often characterized by techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC–MS) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be diverse, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely, depending on their specific structure .

Scientific Research Applications

Antimicrobial Activity

The emergence of drug-resistant bacterial and fungal strains poses a significant challenge in medicine. Researchers have investigated novel compounds to combat infectious diseases. 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione derivatives were synthesized by reacting the compound with benzaldehydes containing various substituents at position 4. These derivatives exhibited moderate antifungal activity against Candida spp., with compound RO4 showing the highest activity against C. albicans (MIC value of 62.5 µg/mL). To assess toxicity, cell lines were examined .

Future Directions

The future directions in the study of such compounds could involve the design of new compounds with different biological profiles . This could be guided by the structure-activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-16-10-8-14(9-11-16)17-19(25)23(20(22-17)12-4-5-13-20)18(24)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNRUMAEIHDYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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